molecular formula C24H24BF3N2O3 B1399091 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1414938-25-2

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B1399091
M. Wt: 456.3 g/mol
InChI Key: WAEHIUXCWHEAGR-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C24H24BF3N2O3 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Boronate Ester Intermediates in Chemistry

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea and related compounds are important as boric acid ester intermediates in organic chemistry. Huang et al. (2021) synthesized similar compounds via a three-step substitution reaction. The study focused on confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, the molecular structures were calculated using density functional theory (DFT) and compared with X-ray diffraction values, revealing physicochemical properties through the investigation of molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

Boronate ester compounds, including those similar to the compound , have been used to create fluorescence probes for detecting hydrogen peroxide (H2O2). Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, which displayed variable fluorescence responses towards H2O2. This included “Off–On” fluorescence response and fluorescence intensity decrease, indicating the potential of these compounds in biological and chemical sensing applications (Lampard et al., 2018).

DFT Studies in Molecular Structure Analysis

The synthesis and characterization of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea were conducted by Liao et al. (2022). Their research involved confirming the compound structure through spectroscopic methods and X-ray diffraction. Importantly, DFT calculations were performed to establish the molecular structure, highlighting the significance of theoretical calculations in understanding molecular conformation (Liao et al., 2022).

Conformational Adjustments in Urea-Based Assemblies

In a related study, Phukan and Baruah (2016) examined the conformational adjustments in urea-based assemblies. Their research focused on urea derivatives and their isosteric homodimeric hydrogen bonded synthons, showcasing the versatility of urea-based compounds in self-assembly and molecular recognition processes (Phukan & Baruah, 2016).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BF3N2O3/c1-22(2)23(3,4)33-25(32-22)19-12-13-20(18-11-6-5-10-17(18)19)30-21(31)29-16-9-7-8-15(14-16)24(26,27)28/h5-14H,1-4H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEHIUXCWHEAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
Reactant of Route 6
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

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